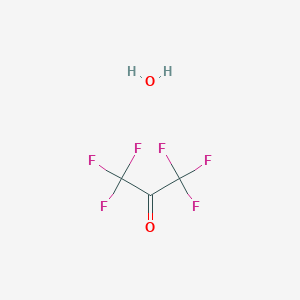

2-Propanone, hexafluoro-, hydrate

Beschreibung

Significance in Fluorine Chemistry and Organic Synthesis

Hexafluoroacetone (B58046) hydrate (B1144303) is a valuable building block in fluorine chemistry and a versatile reagent in organic synthesis. Its significance stems from the presence of the two trifluoromethyl groups, which impart unique chemical and physical properties to the molecules into which they are incorporated.

In the realm of fluorine chemistry, hexafluoroacetone and its hydrate are crucial intermediates for the synthesis of a wide array of fluorine-containing compounds. google.com For instance, the reduction of hexafluoroacetone hydrate yields hexafluoroisopropanol, a key component in the synthesis of the inhalation anesthetic Sevoflurane (B116992). chemicalbook.comgoogle.com Furthermore, it is a precursor to Bisphenol AF, which serves as a crosslinker for fluoroelastomers, and is used in the production of fluorinated polyimides. chemicalbook.comgoogle.com These polymers often exhibit enhanced thermal stability, chemical resistance, and unique optical properties. The introduction of the hexafluoroisopropylidene group can significantly alter the properties of organic molecules, making them valuable in materials science and medicinal chemistry.

As a reagent in organic synthesis, hexafluoroacetone hydrate participates in a variety of transformations. It can undergo carbonyl-ene reactions with alkenes to produce hexafluoroisopropanol derivatives. chemicalbook.com It also serves as both an electrophile and a dehydrating agent in reactions with hydroxy- and amine-substituted carboxylic acids to form lactones. wikipedia.org

Overview of Unique Reactivity Attributes

The reactivity of hexafluoroacetone hydrate is dominated by the highly electrophilic nature of the central carbon atom, a direct result of the potent inductive effect of the six fluorine atoms. This electron deficiency makes the carbonyl carbon of the parent hexafluoroacetone exceptionally susceptible to nucleophilic attack. wikipedia.org

Upon reaction with water, hexafluoroacetone forms a stable gem-diol, hexafluoroacetone hydrate. wikipedia.orgchemeurope.com This hydrate is acidic and reacts with most metals to generate hydrogen. chemeurope.com The equilibrium for this hydration lies far to the side of the hydrate, in stark contrast to acetone (B3395972) where the equilibrium favors the ketone. wikipedia.org

The hydrate itself can participate in further reactions. For example, it can be converted back to the anhydrous form by treatment with a strong dehydrating agent like hot sulfuric acid. wikipedia.org In reactions with nucleophiles, such as ammonia, it forms a hemiaminal which can then be dehydrated to the corresponding imine. wikipedia.orgchemeurope.com This reactivity profile makes hexafluoroacetone hydrate a versatile tool for introducing the C(CF₃)₂ moiety into organic molecules.

Data Tables

Table 1: Physical and Chemical Properties of Hexafluoroacetone and its Hydrates

| Property | Hexafluoroacetone | Hexafluoroacetone Trihydrate |

| Formula | (CF₃)₂CO | (CF₃)₂CO · 3H₂O |

| Molar Mass | 166.02 g/mol | 220.07 g/mol |

| Appearance | Colorless gas | Crystalline solid |

| Boiling Point | -28 °C | 106 °C (for a constant-boiling composition with n=3) google.com |

| Melting Point | -129 °C | 18-21 °C |

| Density | 1.32 g/mL (liquid) | 1.579 g/mL at 25 °C |

| Solubility in water | Reacts to form hydrate wikipedia.orgnih.gov | Soluble |

| Refractive Index (n²⁰/D) | Not applicable | 1.319 |

Data sourced from multiple references. chemicalbook.comwikipedia.orgchemeurope.comsigmaaldrich.com

Table 2: Comparison of Hydration Equilibrium Constants

| Ketone | Equilibrium Constant (Keq) for Hydration |

| Acetone | 10⁻³ M⁻¹ |

| Hexafluoroacetone | 10⁶ M⁻¹ |

Data sourced from reference wikipedia.org.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

10543-95-0 |

|---|---|

Molekularformel |

C3H2F6O2 |

Molekulargewicht |

184.04 g/mol |

IUPAC-Name |

1,1,1,3,3,3-hexafluoropropan-2-one;hydrate |

InChI |

InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2 |

InChI-Schlüssel |

HEBNOKIGWWEWCN-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)C(F)(F)F.O |

Kanonische SMILES |

C(=O)(C(F)(F)F)C(F)(F)F.O |

Andere CAS-Nummern |

10543-95-0 |

Physikalische Beschreibung |

Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis. |

Verwandte CAS-Nummern |

684-16-2 (Parent) |

Synonyme |

hexafluoroacetone hexafluoroacetone dihydrate hexafluoroacetone hydrate hexafluoroacetone monohydrate hexafluoroacetone sesquihydrate hexafluoroacetone trihydrate |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Propanone, Hexafluoro , Hydrate and Its Anhydrous Precursor

Synthesis of Hexafluoroacetone (B58046) (Anhydrous Precursor)

Hexafluoroacetone ((CF₃)₂CO), the anhydrous precursor to its hydrate (B1144303), is a highly reactive, nonflammable gas with a musty odor. wikipedia.org Its synthesis can be achieved through several industrial and laboratory methods.

One prominent method for synthesizing hexafluoroacetone is the isomerization of hexafluoro-1,2-epoxypropane. wikipedia.orggoogle.com This process involves rearranging the epoxide precursor in the presence of a Lewis acid catalyst. wikipedia.org While various catalysts such as AlCl₃, AlBr₃, SnCl₄, and others have been used, they often result in unsatisfactory conversion rates. wikipedia.orggoogle.com To improve the yield and selectivity of hexafluoroacetone, more advanced catalytic systems have been developed. google.com

Oxidation reactions provide another significant route to hexafluoroacetone. The catalytic oxidation of hexafluoropropylene is a notable example. fluorine1.rufluorine1.ru This can be achieved by reacting hexafluoropropylene with molecular oxygen over a catalyst. fluorine1.ru One method involves the vapor phase oxidation of hexafluoropropene (B89477) over platinum group metals supported on carbon, which can yield high selectivity and conversion. oup.com Another approach utilizes a fixed bed of activated carbon promoted with alkali metal fluorides as the catalyst. fluorine1.ruresearchgate.net

A laboratory-scale synthesis from hexafluoropropylene involves a two-step process. Initially, potassium fluoride (B91410) catalyzes the reaction of the alkene with elemental sulfur to produce a 1,3-dithietane (B8821032) dimer. This intermediate is then oxidized, for instance with potassium iodate, to yield hexafluoroacetone. wikipedia.org

The industrial production of hexafluoroacetone often relies on the halogen exchange reaction, specifically the fluorination of hexachloroacetone (B130050) with anhydrous hydrogen fluoride. fluorine1.ruwikipedia.org This reaction, often referred to as a Finkelstein reaction, is typically conducted in the gas phase at elevated temperatures in the presence of a chromium-based catalyst. wikipedia.orgfluorine1.rufluorine1.ru The process converts hexachloroacetone to hexafluoroacetone by replacing the chlorine atoms with fluorine atoms. wikipedia.org

Catalysts play a crucial role in optimizing the synthesis of hexafluoroacetone. In the isomerization of hexafluoro-1,2-epoxypropane, catalysts such as fluorinated alumina (B75360), fluorinated chromium oxide, and fluorinated aluminum oxide have been shown to enhance the conversion rate. google.com However, these can sometimes lead to the formation of by-products like pentafluoropropionyl fluoride. google.com To address this, titanium oxide and fluorinated titanium oxide catalysts have been developed, which can produce high-purity hexafluoroacetone with minimal by-product formation. google.comgoogle.com

For the halogen exchange reaction of hexachloroacetone, catalysts containing chromium(III) salts are fundamental for the industrial process. fluorine1.ru Specifically, a catalyst comprising gamma alumina impregnated with chromium sesquioxide (Cr₂O₃) has been utilized in a continuous two-step fluorination process. google.com In the oxidation of hexafluoropropylene, catalysts such as fluorinated alumina and activated carbon promoted with alkali metal fluorides have been effectively used. fluorine1.ruresearchgate.net Palladium on carbon (Pd/C) has also demonstrated high selectivity and conversion in the vapor phase oxidation of hexafluoropropene. oup.com

Table 1: Catalysts in Hexafluoroacetone Synthesis

| Synthetic Route | Catalyst | Precursor |

|---|---|---|

| Isomerization | Titanium Oxides, Fluorinated Titanium Oxides | Hexafluoro-1,2-epoxypropane |

| Oxidation | Palladium on Carbon (Pd/C) | Hexafluoropropylene |

Hydration Processes of Hexafluoroacetone

Hexafluoroacetone readily reacts with water to form its hydrate, 2-Propanone, hexafluoro-, hydrate. wikipedia.orgchemeurope.com This hydrate is a stable, geminal diol. wikipedia.org

The most direct method for preparing this compound is by absorbing gaseous hexafluoroacetone into water. google.com This reaction is vigorous and results in the formation of the hydrate. chemeurope.com The equilibrium constant for the formation of this geminal diol is very high (10⁶ M⁻¹), indicating a strong favorability for the hydrated form. wikipedia.org The resulting crude hexafluoroacetone hydrate can be further purified by neutralization with an alkali followed by distillation to obtain a high-purity, substantially acid-free product. google.com

Formation of Specific Hydrate Forms (e.g., Dihydrate, Trihydrate, Sesquihydrate)

Hexafluoroacetone (HFA) gas is highly reactive and reacts vigorously with water to yield a series of stable crystalline hydrates. nih.govnih.gov These include the monohydrate, dihydrate, sesquihydrate (1.5 H₂O), and the particularly stable trihydrate. nih.govnih.govsigmaaldrich.com

The most common and commercially significant hydrate is hexafluoroacetone trihydrate (HFA·3H₂O). It is typically prepared by the direct absorption of gaseous hexafluoroacetone into water. google.comchemicalbook.comprepchem.com This process can be conducted using equipment such as countercurrent contact columns or autoclaves. google.com For instance, crude hexafluoroacetone trihydrate can be produced by passing the exit gas from the isomerization of hexafluoro-1,2-epoxypropane directly into water. chemicalbook.com The trihydrate is notable because it forms a constant-boiling composition (azeotrope) with water at approximately 106°C, making separation by simple distillation impractical. google.comgoogle.com

The formation of hexafluoroacetone hydrate can also be achieved through the oxidation of precursors in an aqueous medium. One documented laboratory-scale synthesis involves the oxidation of perfluoroisobutene with aqueous potassium permanganate (B83412) at 35-40°C, which produces hexafluoroacetone hydrate with a reported yield of 75%. cdnsciencepub.com

While the trihydrate is often the ultimate product of hydration, other specific hydrate forms can be isolated. nih.gov The term "hexafluoroacetone" in a hydrated context can refer to the sesquihydrate, which is a hemihydrate of the geminal diol, hexafluoropropane-2,2-diol. wikipedia.org Furthermore, specific methods have been developed to target certain hydrates. For example, hexafluoroacetone monohydrate can be prepared by mixing a more saturated hydrate with a suitable organic solvent and then performing distillation. This process removes water as a low-boiling azeotrope with the organic solvent, leaving a mixture of the monohydrate and the solvent as the high-boiling-point composition. wipo.int

Dehydration Strategies for Anhydrous Hexafluoroacetone Regeneration

Due to the stability of its hydrates, particularly the trihydrate azeotrope, regeneration of anhydrous hexafluoroacetone requires potent chemical dehydration methods rather than simple physical separation techniques. google.com

Acid-Mediated Dehydration (e.g., Sulfuric Acid, Sulfur Trioxide)

The established method for converting hydrated hexafluoroacetone back to its anhydrous form involves treatment with strong dehydrating agents. wikipedia.org Concentrated sulfuric acid, phosphorus pentoxide, and sulfur trioxide (sulfuric anhydride), often in the form of fuming sulfuric acid (oleum), are commonly employed for this purpose. google.com These reagents effectively break down the hydrate complex by chemically binding to the water molecules, thereby liberating the anhydrous hexafluoroacetone gas. wikipedia.orgpatsnap.com

A patented industrial process details a robust method for this dehydration. The process involves the controlled, dropwise addition of hexafluoroacetone hydrate into fuming sulfuric acid (oleum) at a controlled temperature. This reaction generates a gaseous stream of anhydrous hexafluoroacetone. To ensure high purity, this gas stream is subsequently passed through a scrubber containing concentrated sulfuric acid. This second step effectively removes any co-volatilized impurities such as sulfur trioxide or residual water in the form of hexafluoroacetone monohydrate. patsnap.com The final anhydrous product is then collected.

The following table summarizes findings from process examples for acid-mediated dehydration:

| Dehydrating Agent (Step 1) | Scrubbing Agent (Step 2) | Starting Material | Mixing Temperature (Step 1) | Mixing Temperature (Step 2) | Anhydrous HFA Yield | Reference |

| 20% Oleum | 98% Sulfuric Acid | 95% Hexafluoroacetone Trihydrate | 0-100°C | 0-50°C | ~99.6% | patsnap.com |

| 50% Oleum | 95% Sulfuric Acid | 90% Hexafluoroacetone Trihydrate | 30-120°C | 20-60°C | ~99.0% | patsnap.com |

This interactive table summarizes key parameters from documented dehydration processes.

While effective, these methods generate considerable amounts of waste sulfuric acid containing water and organic decomposition byproducts, which presents environmental and disposal challenges. google.comgoogle.com

Distillation Techniques for Anhydrous Product Isolation

Simple distillation is ineffective for dehydrating hexafluoroacetone trihydrate because the components form a high-boiling azeotrope, meaning they vaporize together without a change in composition. google.com Therefore, distillation alone cannot separate the water from the hydrate.

However, distillation is the primary technique for isolating the anhydrous hexafluoroacetone after chemical dehydration. Following the acid-mediated reaction, the liberated hexafluoroacetone gas (boiling point: -28°C) is physically separated from the non-volatile acid mixture and purified. google.comwikipedia.org This is typically achieved by passing the gas stream through a condenser and collecting the purified liquid product in a cold trap, often cooled with a mixture of dry ice and ethanol. patsnap.com

Furthermore, distillation is frequently used to purify the crude hydrate before the final dehydration step. Crude hexafluoroacetone hydrate, as initially synthesized, may contain acidic byproducts. The crude hydrate is first neutralized with an alkali (e.g., potassium hydrogencarbonate) and then subjected to distillation to separate the purified hydrate from non-volatile salts and other impurities. google.com This distillation is often performed under reduced pressure, which is more energy-efficient as it lowers the required boiling temperature. google.com

The table below outlines the conditions for the purification of the hydrate via distillation.

| Product Being Distilled | Pre-treatment | Pressure | Distillation Temperature | Product Recovered | Reference |

| Crude Hexafluoroacetone Hydrate | Neutralization with Potassium Hydrogencarbonate | 85 mmHg (11.3 kPa) | 53-55°C | Purified Hexafluoroacetone Hydrate | google.com |

This interactive table details typical conditions for the purification of hexafluoroacetone hydrate prior to dehydration.

Fundamental Reactivity and Mechanistic Investigations of 2 Propanone, Hexafluoro , Hydrate

Equilibrium and Stability of Geminal Diols

The hydration of hexafluoroacetone (B58046) results in the formation of a geminal diol, 1,1,1,3,3,3-hexafluoro-2,2-propanediol. This reaction is reversible, but the equilibrium lies heavily towards the formation of the hydrate (B1144303).

Electronic Factors Governing Hydration Equilibrium

The stability of geminal diols is significantly influenced by electronic effects. In the case of hexafluoroacetone, the presence of six highly electronegative fluorine atoms plays a crucial role. libretexts.org These fluorine atoms exert a strong electron-withdrawing inductive effect, which destabilizes the carbonyl group of hexafluoroacetone. libretexts.orgquora.com This destabilization increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.comyoutube.com

The equilibrium constant (Khyd) for the hydration of hexafluoroacetone is significantly large, reported to be around 106 M-1, indicating an almost complete conversion to the corresponding hydrate. wikipedia.orgchegg.com In contrast, the equilibrium constant for the hydration of acetone (B3395972) is very small, on the order of 10-3 M-1, demonstrating the profound impact of the trifluoromethyl groups. wikipedia.org The strong electron-withdrawing nature of the trifluoromethyl groups makes the reverse reaction, the dehydration of the geminal diol, unfavorable. quora.com

The stability of the resulting geminal diol is a key factor. While geminal diols are often unstable, those derived from carbonyl compounds with adjacent electron-withdrawing groups, like hexafluoroacetone and chloral, are notable exceptions. libretexts.orgquora.com The electron-withdrawing groups stabilize the geminal diol, shifting the equilibrium towards the hydrated form. libretexts.orgechemi.com

| Carbonyl Compound | Khyd (M-1) | Reference |

| Hexafluoroacetone | 106 | wikipedia.org |

| Acetone | 10-3 | wikipedia.org |

| Formaldehyde (B43269) | ~103 | stackexchange.com |

| Chloroacetaldehyde | 37 | youtube.com |

| Benzaldehyde | 2.8 x 10-3 | youtube.com |

The hydration reaction can be catalyzed by both acid and base. libretexts.orglibretexts.org In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org In basic conditions, the stronger nucleophile, hydroxide (B78521) ion, attacks the carbonyl carbon directly. youtube.comlibretexts.org However, it is important to note that catalysis affects the rate of the reaction but not the position of the equilibrium. libretexts.org

Stereochemical Considerations in Hydrate Formation

The formation of the geminal diol from hexafluoroacetone involves a change in hybridization of the central carbon atom from sp2 in the ketone to sp3 in the hydrate. stackexchange.com This transition leads to a change in bond angles from approximately 120° to 109.5°. stackexchange.com

While steric hindrance can be a significant factor in the hydration of other ketones, influencing the stability of the resulting geminal diol, the small size of the fluorine atoms in hexafluoroacetone results in minimal steric hindrance. youtube.comstackexchange.com The dominant factor remains the powerful electronic effect of the trifluoromethyl groups. youtube.com The transition state for the hydration of ketones like propene with formaldehyde has been proposed to have an envelope conformation. wikipedia.org

Nucleophilic Addition Reactions

The highly electrophilic nature of the carbonyl carbon in hexafluoroacetone makes it a potent reactant in various nucleophilic addition reactions.

Carbonyl-Ene Reactions with Alkenes

Hexafluoroacetone can participate in carbonyl-ene reactions, a type of pericyclic reaction where an alkene with an allylic hydrogen (the ene) reacts with an enophile (in this case, hexafluoroacetone). wikipedia.org This reaction results in the formation of a new carbon-carbon σ-bond, a carbon-oxygen bond, and a 1,5-hydrogen shift, leading to a substituted alkene. wikipedia.org

These reactions often require high temperatures or the use of Lewis acid catalysts to proceed efficiently. wikipedia.org The use of Lewis acids can lead to higher yields and selectivities at significantly lower temperatures. wikipedia.org Computational studies on aluminum-catalyzed glyoxylate-ene reactions suggest a chair-like conformation for the transition state. wikipedia.org

Hydroxylpolyfluoroalkylation of Unsaturated Systems

A photoredox-catalyzed method has been developed for the hydroxylpolyfluoroalkylation of electron-deficient alkenes using hexafluoroacetone hydrate. nih.govresearchgate.net This process involves a phosphine-mediated deoxygenation of the hydrate to generate a radical intermediate. nih.govresearchgate.net This method allows for the formation of bis(trifluoromethyl)carbinols from readily available hexafluoroacetone hydrate, avoiding the use of the toxic gaseous form of hexafluoroacetone. nih.govresearchgate.net The reaction proceeds under mild conditions with good regioselectivity and tolerance for various functional groups. nih.govresearchgate.net

The photolytic and thermal decomposition of azomethane (B1219989) in the presence of hexafluoroacetone has also been studied, leading to the formation of small amounts of fluorinated products, primarily fluoroform. cdnsciencepub.com

Reactions with Nitrogen-Containing Nucleophiles (e.g., Imines, Ammonia leading to Hemiaminal Formation)

Hexafluoroacetone readily reacts with nitrogen-containing nucleophiles. With ammonia, it forms a stable hemiaminal, (CF₃)₂C(OH)NH₂. wikipedia.orgwikipedia.orgchemeurope.com Unlike the hemiaminals of many other ketones which are unstable and tend to dehydrate to form imines, the hemiaminal of hexafluoroacetone is isolable. wikipedia.orgwikipedia.org This stability is attributed to the strong electron-withdrawing effect of the trifluoromethyl groups. wikipedia.org

This stable hemiaminal can be subsequently dehydrated using a reagent like phosphoryl chloride to yield the corresponding imine, (CF₃)₂C=NH. wikipedia.orgchegg.comchegg.com This two-step process is a convenient method for the synthesis of hexafluoroacetone imine. orgsyn.org The reaction has also been extended to prepare imines of other fluoroketones and N-methyl imines by using methylamine (B109427) instead of ammonia. orgsyn.org

Trifluoromethylation and Fluoroalkylation Methodologies

Hexafluoroacetone hydrate serves as a key precursor in modern trifluoromethylation methodologies, offering strategic advantages over more traditional or difficult-to-handle reagents.

A significant advancement in nucleophilic trifluoromethylation involves the use of a stable, air-tolerant amidinate salt of hexafluoroacetone hydrate. organic-chemistry.orgacs.orgnih.govsigmaaldrich.com This novel reagent is a non-hygroscopic, anhydrous solid that can be easily handled and weighed in the air, overcoming the challenges associated with using gaseous reagents like fluoroform. organic-chemistry.orgacs.org The salt is soluble in various polar organic solvents, including DMF, DMSO, and CH₃CN, making it versatile for a range of reaction conditions. organic-chemistry.orgacs.org

The trifluoromethylation process is initiated by a base-promoted fragmentation of the amidinate salt. acs.org This fragmentation proceeds via the release of a thermodynamically stable trifluoroacetate (B77799) anion (CF₃CO₂⁻), which subsequently generates fluoroform (HCF₃). organic-chemistry.orgacs.orgnih.gov The in situ generation of fluoroform allows it to act as the nucleophilic trifluoromethylating agent, reacting with various common electrophiles. acs.orgnih.gov This method has proven highly effective for the trifluoromethylation of aldehydes, ketones, and disulfides, providing excellent product yields. organic-chemistry.org

Table 1: Examples of Nucleophilic Trifluoromethylation using Hexafluoroacetone Hydrate Amidinate Salt

| Electrophile Type | Substrate Example | Yield (%) | Reference |

|---|---|---|---|

| Aldehyde | Benzaldehyde | up to 82% | organic-chemistry.org |

| Ketone | Benzophenone | up to 82% | organic-chemistry.org |

| Disulfide | Diphenyl disulfide | up to 82% | organic-chemistry.org |

Yields are reported as "up to 82%" for a range of electrophiles under optimized conditions. organic-chemistry.org

The strategic use of hexafluoroacetone hydrate as a trifluoromethyl source lies in its conversion to stable, solid derivatives that can controllably release a trifluoromethylating agent. organic-chemistry.orgnih.gov This approach circumvents the significant handling challenges posed by fluoroform, which is a gas and difficult to use in many standard laboratory settings. acs.org The amidinate salt of hexafluoroacetone hydrate is a prime example of this strategy, serving as a powerful and air-stable reagent for preparing fluorinated organic molecules. acs.orgnih.gov

This method allows for the efficient incorporation of the trifluoromethyl (CF₃) moiety into a diverse array of electrophiles. nih.govconicet.gov.ar The reaction is driven by the facile, base-promoted release of trifluoroacetate, leading to the formation of the active trifluoromethylating species. acs.org The synthesis of the amidinate salt itself is a one-step process that does not require purification and is scalable to multigram quantities, adding to its strategic value. organic-chemistry.org Furthermore, the byproducts of the reaction are generally innocuous. organic-chemistry.org This methodology represents a significant improvement over traditional techniques, enhancing yields, simplifying handling, and providing a more accessible route for the synthesis of valuable trifluoromethylated compounds. organic-chemistry.org

Advanced Catalytic Applications and Roles of 2 Propanone, Hexafluoro , Hydrate

Co-catalytic Functionality in Oxidation Reactions

2-Propanone, hexafluoro-, hydrate (B1144303) (often referred to as hexafluoroacetone (B58046) hydrate) plays a crucial co-catalytic role in oxidation reactions, particularly in the epoxidation of olefins using hydrogen peroxide. Its presence in the reaction system leads to significant improvements in both reaction efficiency and catalyst stability.

Synergistic Effects in Olefin Epoxidation with Hydrogen Peroxide

Research has demonstrated a notable synergistic effect when 2-propanone, hexafluoro-, hydrate is used in conjunction with manganese-porphyrin catalysts for the epoxidation of olefins. In a study on the heterogeneous oxidation of cyclooctene (B146475) with hydrogen peroxide, the use of hexafluoroacetone hydrate as a co-catalyst with manganese 5,10,15,20-tetrakis(2′,6′-dichlorophenyl)porphyrinate in supercritical carbon dioxide led to complete conversion of the olefin to its corresponding oxide. acs.orgresearchgate.net This highlights a cooperative interaction where the hydrate enhances the catalytic activity of the primary catalyst.

In other metal-free catalytic systems for alkene epoxidation using molecular oxygen, hexafluoroacetone has been utilized as a co-catalyst alongside N-hydroxyphthalimide in the presence of an alcohol. This system facilitates the regio- and stereoselective epoxidation of a variety of alkenes. rsc.org

Table 1: Olefin Epoxidation using this compound as a Co-catalyst

| Olefin | Primary Catalyst | Co-catalyst | Oxidant | Solvent | Conversion (%) | Epoxide Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cyclooctene | Manganese 5,10,15,20-tetrakis(2′,6′-dichlorophenyl)porphyrinate | This compound | H₂O₂ | Supercritical CO₂ | 100 | >99 | acs.orgresearchgate.net |

| Various Alkenes | N-hydroxyphthalimide | 2-Propanone, hexafluoro- | O₂ | Not specified | High | Regio- and stereoselective | rsc.org |

Influence on Oxidant Solubilization and Catalyst Stability

One of the key functions of this compound in these oxidation reactions is its ability to improve the solubility of the oxidant, particularly hydrogen peroxide, in non-polar or specialized media like supercritical carbon dioxide. acs.orgresearchgate.net The hydrate forms perhydrate derivatives, which effectively act as a carrier for the hydrogen peroxide, facilitating its interaction with the substrate and catalyst. acs.org

This enhanced solubilization also contributes to the stability of the primary catalyst. By sequestering the hydrogen peroxide, the hydrate helps to prevent the decomposition of the oxidant and the bleaching or degradation of the manganese-porphyrin catalyst. acs.orgresearchgate.net This leads to a more efficient use of the oxidant and prolongs the active life of the catalyst.

Activation and Promotion in Organic Transformations

Beyond its co-catalytic role in oxidations, this compound demonstrates significant capabilities in activating and promoting other organic transformations through its ability to act as a hydrogen-bond donor and its suitability for use in continuous flow processes.

Role as a Hydrogen-Bond Donor Catalyst/Promoter

2-Propanone, hexafluoro-, readily forms a stable hydrate, which exists as a geminal diol (1,1,1,3,3,3-hexafluoropropane-2,2-diol). wikipedia.org This diol structure possesses acidic protons and can act as a potent hydrogen-bond donor. wikipedia.org This characteristic allows it to catalyze or promote reactions by activating substrates through hydrogen bonding.

The ability of this compound to act as a hydrogen-bond donor is a key aspect of its catalytic activity. Hydrogen-bond donors can stabilize anionic intermediates, activate electrophiles, and, in bifunctional systems, activate both the nucleophile and electrophile simultaneously. This mode of activation is crucial in a variety of organic reactions, including additions, cycloadditions, and other transformations. nih.gov While specific examples detailing the broad catalytic scope of this compound as a primary hydrogen-bond donor catalyst are still emerging, its inherent acidity and diol structure point to significant potential in this area.

Exploration in Continuous Flow Processes

The application of this compound in continuous flow processes has been successfully demonstrated, particularly in hydrogenation reactions. A study on the continuous flow hydrogenation of 2-propanone, hexafluoro-, trihydrate to produce 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in a micropacked-bed reactor showed exceptional results. acs.orgresearchgate.net

Using a 10% Pd/C catalyst, the process achieved conversions and selectivities of up to 99%. acs.orgresearchgate.net The continuous flow setup offers significant advantages over traditional batch reactors, including enhanced safety, improved heat and mass transfer, and higher space-time yields. The long-term stability of this system was confirmed over a 90-hour period, demonstrating its robustness for industrial applications. acs.org

Table 2: Continuous Flow Hydrogenation of 2-Propanone, Hexafluoro-, Trihydrate

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | 10% Pd/C | acs.org |

| Temperature | 363 - 393 K | acs.org |

| Hydrogen Pressure | 10 bar | acs.org |

| Conversion | Up to 99% | acs.orgresearchgate.net |

| Selectivity | Up to 99% | acs.orgresearchgate.net |

| System Stability | Stable for 90 hours | acs.org |

The successful implementation of this compound in this continuous flow process underscores its potential for broader use in other continuous manufacturing settings, offering a pathway to more efficient, safer, and scalable chemical production.

Applications in the Synthesis of Complex Fluorinated Molecules and Materials

Synthesis of Hexafluoroisopropanol (HFIP) and Derivatives

Hexafluoroacetone (B58046) hydrate (B1144303) is a key precursor in the production of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). google.com HFIP is synthesized through the reduction of hexafluoroacetone, which is readily derived from its hydrate form. chemeurope.comchemicalbook.com This reduction can be achieved via catalytic hydrogenation or by using hydride reagents. chemeurope.comwikipedia.org

HFIP is a highly polar, low-boiling solvent with strong hydrogen bond-donating capabilities, making it a versatile medium for a variety of chemical reactions. acs.org Its unique properties allow it to dissolve a wide range of substances, including many polymers that are not soluble in common organic solvents. chemeurope.com Beyond its role as a solvent, HFIP and its derivatives are utilized in the preparation of fluorinated surfactants, emulsifiers, and pharmaceuticals. chemicalbook.com For instance, the inhalation anesthetic sevoflurane (B116992) is metabolized in the body to form HFIP. wikipedia.org

The synthesis of HFIP from hexafluoroacetone is a critical industrial process. One method involves the reaction of hexafluoropropylene with elemental sulfur in the presence of a potassium fluoride (B91410) catalyst to produce a dithietane dimer, which is then converted to hexafluoroacetone. wikipedia.org Another route involves the isomerization of hexafluoro-1,2-epoxypropane. google.com

| Precursor | Product | Reagents/Conditions |

| 2-Propanone, hexafluoro-, hydrate | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Catalytic hydrogenation or hydride reagents |

| Hexafluoropropylene | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Via hexafluoroacetone intermediate |

| Hexafluoro-1,2-epoxypropane | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Isomerization to hexafluoroacetone, then reduction |

Monomers for Advanced Polymer Materials

Hexafluoroacetone hydrate serves as a crucial starting material for the synthesis of monomers used in the production of advanced polymer materials with specialized properties.

Hexafluoroacetone is a key building block for producing monomers used in the synthesis of fluorine-containing polyimides and polyacrylates. google.com For example, it is a precursor to 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), a dianhydride monomer widely used in the preparation of high-performance polyimides. These polyimides exhibit excellent thermal stability, low dielectric constants, and good mechanical properties, making them suitable for applications in the electronics industry.

The incorporation of the hexafluoroisopropylidene group into the polymer backbone imparts several beneficial characteristics, including increased solubility, lower color, and a reduced dielectric constant.

The introduction of fluorine into polymers can significantly reduce their water absorption. Fluorinated polymers often exhibit hydrophobic and oleophobic properties. For instance, fluorinated polyurethanes, which can be synthesized using fluorinated diols derived from hexafluoroacetone, show decreased water absorption with increasing fluorine content. nih.gov This is attributed to the low surface energy of the fluorinated segments.

The hydration behavior of polymers is a critical factor in their performance. Studies on zwitterionic polymers have shown that the interaction between water molecules and the polymer's functional groups plays a key role in their anti-icing properties. rsc.org While not directly about hexafluoroacetone hydrate, this highlights the importance of understanding water-polymer interactions, a property significantly influenced by fluorination.

| Polymer Type | Monomer/Precursor derived from Hexafluoroacetone | Key Property Improvement |

| Polyimides | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Enhanced thermal stability, lower dielectric constant |

| Polyurethanes | Fluorinated diols | Reduced water absorption |

Building Block in Heterocyclic and Complex Organic Synthesis

The electrophilic nature of the carbonyl carbon in hexafluoroacetone, a result of the strong electron-withdrawing trifluoromethyl groups, makes it a versatile reagent in the synthesis of various heterocyclic and complex organic molecules.

The unique reactivity of hexafluoroacetone allows for its use in the construction of complex heterocyclic systems. While specific examples directly citing the hydrate in the synthesis of fluoro-substituted quinolines and pipecolic acids are not prevalent in the provided search results, the general reactivity of hexafluoroacetone as a building block for fluorinated heterocycles is well-established. Its ability to react with nucleophiles makes it a candidate for incorporation into various ring-forming reactions.

Hexafluoroacetone is known to react with phosphorus compounds to form spirophosphoranes. The high electrophilicity of the carbonyl group facilitates the [4+1] cycloaddition with trivalent phosphorus compounds.

Furthermore, the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, can be employed to synthesize oxetanes. nih.gov The reactivity of the hexafluoroacetone carbonyl group makes it a suitable partner in such reactions, leading to the formation of highly fluorinated oxetane (B1205548) rings. These structures are of interest in medicinal chemistry and materials science due to their unique properties.

| Heterocyclic System | Synthetic Strategy | Role of Hexafluoroacetone |

| Spirophosphoranes | [4+1] Cycloaddition | Electrophilic carbonyl component |

| Oxetanes | Paternò–Büchi reaction ([2+2] photocycloaddition) | Carbonyl component |

Depsipeptide Synthesis via Multicomponent Reactions (e.g., Passerini Three-Component Condensation)

The synthesis of depsipeptides, which are peptides containing at least one ester bond in addition to amide linkages, has garnered significant interest due to their diverse biological activities. rsc.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, offer an efficient route to these complex molecules. nih.govnih.gov Among these, the Passerini three-component condensation is a key strategy. nih.gov

The Passerini reaction typically involves the combination of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. nih.gov In the context of depsipeptide synthesis, this reaction can be adapted to incorporate α-hydroxy acids as one of the components. While direct and detailed research findings on the specific use of this compound as the ketone component in a Passerini reaction for depsipeptide synthesis are not extensively documented in publicly available literature, the underlying chemistry of its anhydrous form, hexafluoroacetone (HFA), is highly relevant.

Hexafluoroacetone is a highly electrophilic ketone due to the strong electron-withdrawing nature of the two trifluoromethyl groups. This high reactivity makes it a suitable candidate for the carbonyl component in the Passerini reaction. Furthermore, HFA is known to serve as a protecting and activating agent in depsipeptide synthesis. researchgate.net It reacts with α-hydroxy acids to form 2,2-bis(trifluoromethyl)-1,3-dioxolan-4-ones. These adducts are stable and can be isolated, yet the ester bond within the ring is "activated" towards nucleophilic attack, facilitating subsequent peptide coupling reactions. researchgate.net

The general mechanism of the Passerini reaction is believed to proceed through an initial interaction between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to give the final α-acyloxy amide product. nih.gov Given that this compound exists in equilibrium with its anhydrous form, hexafluoroacetone, in solution, it is plausible that it could participate in a Passerini-type reaction for depsipeptide synthesis. The hydrate would likely convert to the more reactive anhydrous ketone under the reaction conditions.

The application of multicomponent reactions like the Passerini condensation provides a streamlined approach to generating libraries of depsipeptides for screening and drug discovery. nih.gov The potential incorporation of a highly fluorinated building block like hexafluoroacetone could impart unique properties to the resulting depsipeptides, such as increased metabolic stability or altered conformational preferences. unimi.it

| Reactant Type | Example Compound | Role in Passerini Reaction |

| Carboxylic Acid | N-protected amino acid | Provides the acyl group |

| Carbonyl Compound | This compound | Provides the α-carbon of the ester |

| Isocyanide | Alkyl or aryl isocyanide | Provides the amide functionality |

Role in Optoelectronic Materials Synthesis (e.g., n-Type Organic Field-Effect Transistors)

There is currently a lack of direct and detailed research findings in the public domain that specifically describe the role of this compound in the synthesis of n-type organic field-effect transistors (OFETs). However, its potential as a precursor for fluorinated materials used in optoelectronics is noteworthy.

N-type organic semiconductors are essential components for the fabrication of complementary logic circuits, which are more power-efficient than circuits based solely on p-type materials. rsc.orgrsc.org The performance of n-type OFETs is critically dependent on the electron mobility and stability of the organic semiconductor used. rsc.org The introduction of fluorine atoms into organic molecules is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can facilitate electron injection and transport, a key requirement for n-type materials. rsc.org

While direct application of this compound is not documented, it is a key intermediate in the synthesis of other fluorinated compounds that are relevant to the field of organic electronics. google.comwikipedia.org For instance, hexafluoroacetone is the precursor to hexafluoroisopropanol (HFIP) and other fluorinated monomers. google.comwikipedia.org Some fluorinated polymers and small molecules have been investigated as active materials in n-type OFETs. uni-heidelberg.denih.gov

A patent has indicated that hexafluoroacetone and its hydrate are valuable intermediates for producing various fluorine-containing compounds, including monomers for fluorine-containing polyimides. google.com Polyimides are known for their high thermal stability and excellent dielectric properties, making them suitable for applications in electronics, including as substrates or gate dielectrics in OFETs. The incorporation of fluorine can further enhance their performance characteristics.

The table below summarizes the general classes of materials involved in the synthesis of n-type OFETs and the potential, albeit indirect, connection to this compound.

| Material Class | Function in n-Type OFETs | Potential Link to this compound |

| Fluorinated Organic Semiconductors | Active electron-transporting layer | Precursor to fluorinated monomers and building blocks. |

| Fluorinated Polymers | Gate dielectric, substrate, or active layer | Precursor to monomers for fluorine-containing polymers like polyimides. google.com |

| Electron-Withdrawing Groups | Enhance n-type properties | The trifluoromethyl groups in the compound are strong electron-withdrawing groups. |

Future Research Directions and Unexplored Avenues for 2 Propanone, Hexafluoro , Hydrate

The unique chemical properties of 2-propanone, hexafluoro-, hydrate (B1144303) (hexafluoroacetone hydrate), stemming from the strong electron-withdrawing nature of its two trifluoromethyl groups, have established it as a valuable reagent and building block. While its current applications are significant, ongoing research continues to unveil new possibilities. Future investigations are poised to focus on developing more efficient synthetic methods, expanding its role in catalysis, pioneering its use in advanced materials, and leveraging computational tools for predictive insights.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 2-propanone, hexafluoro-, hydrate, and how do reaction conditions influence hydrate stoichiometry?

- Methodology : The compound is typically synthesized via controlled hydration of hexafluoroacetone (HFA). Hydrate stoichiometry (e.g., trihydrate vs. sesquihydrate) depends on temperature, pressure, and water molar ratios. For example, hexafluoroacetone trihydrate (CAS 34202-69-2) forms under ambient conditions with excess water, while sesquihydrate (CAS 13098-39-0) requires precise stoichiometric control .

- Key Data : NMR and X-ray crystallography confirm structural differences between hydrate forms. Trihydrate (C₃F₆O·3H₂O) exhibits distinct hydrogen-bonding networks compared to sesquihydrate (C₃F₆O·1.5H₂O) .

Q. Which analytical techniques are most effective for characterizing hydrate stability and structural integrity?

- Methodology :

- Thermogravimetric Analysis (TGA) : Quantifies hydrate decomposition temperatures (e.g., trihydrate decomposes at ~100°C) .

- FT-IR and Raman Spectroscopy : Identify O–H stretching modes (3200–3600 cm⁻¹) and C=O vibrations (~1800 cm⁻¹) to monitor hydration states .

- X-ray Diffraction : Resolves crystalline structures; sesquihydrate displays a monoclinic lattice, while trihydrate adopts a hexagonal system .

Q. How do physical properties (e.g., boiling point, density) vary between anhydrous hexafluoroacetone and its hydrates?

- Data :

Advanced Research Questions

Q. What mechanisms explain the environmental persistence of hexafluoroacetone hydrate degradation products, and how are they detected in aqueous systems?

- Methodology : Degradation products like trifluoroacetic acid (TFA) are monitored via:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects TFA at ng/L levels in surface water .

- Isotopic Labeling : Deuterated hydrates (e.g., C₃F₆O·3D₂O) track hydrolysis pathways .

- Contradictions : Some studies report rapid hydrolysis in acidic conditions, while others note stability in neutral pH, suggesting matrix-dependent behavior .

Q. How can computational models predict hydrate stability under varying thermodynamic conditions?

- Approach : Molecular dynamics simulations using software like GROMACS or LAMMPS model hydrogen-bonding networks. Parameters include:

- Gibbs Free Energy : Calculated for hydrate dissociation (ΔG ~ +15 kJ/mol for trihydrate) .

- Pressure-Temperature Phase Diagrams : Predict stability fields for industrial applications (e.g., gas hydrate inhibition) .

Q. What contradictions exist in reported crystal structures of different hydrate forms, and how can they be resolved?

- Issue : Conflicting reports on sesquihydrate (2:3 HFA:H₂O ratio) vs. trihydrate (1:3 ratio) crystallography .

- Resolution :

- Synchrotron XRD : High-resolution data distinguishes lattice parameters (e.g., sesquihydrate unit cell volume = 512 ų vs. trihydrate = 698 ų) .

- Dynamic Vapor Sorption (DVS) : Measures hydration/dehydration hysteresis to validate stoichiometric stability .

Q. How does the compound’s reactivity differ in fluorination reactions compared to non-fluorinated ketones?

- Mechanistic Insight : The electron-withdrawing effect of –CF₃ groups increases carbonyl electrophilicity, enabling unique reactions:

- Nucleophilic Additions : Anion binding studies (e.g., F⁻, CN⁻) show stronger affinity (ΔrH° = 197 kJ/mol for F⁻ adducts) due to enhanced Lewis acidity .

- Condensation Reactions : Forms stable hemiacetals with alcohols, unlike acetone, due to lowered activation energy .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.